N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide
Description
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide is a synthetic organic compound featuring a benzofuran core substituted with a 2-fluorophenyl group and a propanamide side chain. Benzofuran derivatives are known for their diverse pharmacological activities, including interactions with central nervous system receptors.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO2/c1-14(12-17-13-16-7-3-5-9-19(16)24-17)22-20(23)11-10-15-6-2-4-8-18(15)21/h2-9,13-14H,10-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZIGYFEWOFYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic aromatic substitution reactions.
Formation of the Propanamide Linkage: The final step involves the formation of the amide bond through condensation reactions between amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are often chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzofuran and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid and 2-fluorophenylpropan-2-one.
Reduction: Formation of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamine.
Substitution: Formation of various substituted benzofuran and fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Aromatic Moieties
a) (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide ()
This compound replaces the benzofuran core with a biphenyl group. Both compounds share the 2-fluorophenyl and propanamide groups, suggesting similar synthetic pathways or target receptors.
b) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
The indole moiety introduces hydrogen-bonding capabilities absent in benzofuran.
Fluorinated Fentanyl Analogues ()
Several fluorinated fentanyl derivatives, such as N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (ortho-fluorofentanyl), share the 2-fluorophenyl-propanamide motif but incorporate a piperidine ring. The absence of the piperidine ring in the target compound suggests a different pharmacological profile, possibly non-opioid activity .
Data Table: Key Structural and Pharmacological Parameters
| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Target (Hypothesized) |
|---|---|---|---|---|
| Target Compound | Benzofuran | ~325.36 | 2-fluorophenyl, propanamide | CNS receptors (e.g., serotonin) |
| (±)-2-(2-Fluoro-biphenyl)-propanamide (Ev3) | Biphenyl | ~353.41 | 2-fluorophenyl, propanamide | Not reported |
| Ortho-fluorofentanyl (Ev7, Ev10) | Piperidine | 372.50 | 2-fluorophenyl, propanamide | µ-opioid receptor |
| Indole-derived analog (Ev1) | Indole | ~392.45 | Indole, 2-fluorophenyl | Serotonin/dopamine receptors |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for biphenyl analogs (e.g., amide coupling reactions), but benzofuran formation requires specialized cyclization steps .
- Receptor Selectivity: Unlike fluorinated fentanyls (), the benzofuran derivative lacks the piperidine moiety essential for opioid activity, suggesting non-opioid applications.
- Regulatory Status : The compound N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (a fentanyl analog) is listed in international drug control schedules (), but the benzofuran-based target’s legal status remains unclarified in the provided evidence .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves several steps, including the formation of the benzofuran core and the introduction of substituents.
Key Steps in Synthesis:
- Formation of Benzofuran: The benzofuran ring can be synthesized through cyclization reactions involving 2-hydroxybenzaldehyde and appropriate alkynes under acidic conditions.
- Introduction of Fluorophenyl Group: The 2-fluorophenyl moiety is introduced via nucleophilic substitution reactions.
- Amidation Reaction: The final amidation step involves reacting the amine with a carboxylic acid derivative to yield the target compound.
2. Biological Activity
This compound has been evaluated for various biological activities, including:
2.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various cell lines. For instance:
- IC50 Values: The compound demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Specific IC50 values reported include 0.65 µM against MCF-7 cells, indicating potent cytotoxicity .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Interaction with Enzymes and Receptors: The benzofuran ring and fluorophenyl group are thought to interact with specific molecular targets, potentially inhibiting tumor growth by inducing apoptosis in cancer cells .
3. Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
3.1 In Vitro Studies
In vitro studies have shown that the compound can arrest cell cycle progression at the G1 phase and trigger apoptosis through increased caspase activity. For example:
- A study found that treatment with this compound led to a significant increase in caspase 3/7 activity, indicating its potential as an anticancer agent .
3.2 Structure-Activity Relationship (SAR)
The structure of this compound has been analyzed to understand how modifications affect its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |
| Variations in alkyl chain length | Altered pharmacokinetics and bioavailability |
4. Conclusion
This compound shows promising biological activity, particularly as an anticancer agent. Its synthesis involves multi-step chemical reactions, and its mechanism of action is linked to interactions with cellular targets that lead to apoptosis in cancer cells. Ongoing research will continue to elucidate its full therapeutic potential and applicability in clinical settings.
Q & A
Q. What are the optimal synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide, and how can reaction yields be maximized?
- Methodological Answer : A common synthetic approach involves coupling benzofuran derivatives with 3-(2-fluorophenyl)propanamide precursors. Key steps include:
- Step 1 : Activation of the benzofuran moiety using a base (e.g., KCO) to facilitate nucleophilic substitution.
- Step 2 : Reaction with 3-(2-fluorophenyl)propanoyl chloride under anhydrous conditions (e.g., THF or DCM) at 60–80°C for 12–24 hours.
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >75% yield .
- Yield Optimization : Control reaction temperature to minimize side reactions (e.g., ester hydrolysis) and use excess benzofuran derivative (1.2 equiv).
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Analytical techniques are critical:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzofuran C-2 linkage, fluorophenyl integration).
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H] at m/z 368.1423).
- Elemental Analysis : Match calculated and observed C, H, N, F percentages within ±0.3% .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound, and how can they be addressed?
- Methodological Answer : Crystallographic analysis using SHELXL may encounter:
- Disorder in Flexible Moieties : The propan-2-yl and fluorophenyl groups may exhibit rotational disorder. Mitigate this by collecting high-resolution data (<1.0 Å) and applying restraints to bond lengths/angles .
- Twinned Crystals : Use the TWIN/BASF commands in SHELXL to refine twinning parameters.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. How can researchers design derivatives to enhance biological activity while maintaining structural stability?
- Methodological Answer : Structural modifications should focus on:
- Benzofuran Core : Introduce electron-withdrawing groups (e.g., nitro, cyano) at C-5 to improve metabolic stability.
- Fluorophenyl Tail : Replace fluorine with trifluoromethyl for enhanced lipophilicity.
- Synthetic Strategy : Use Suzuki-Miyaura coupling for aryl substitutions (Pd(PPh), NaCO, 90°C) .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability.
Q. What in vitro assays are recommended to evaluate the compound’s antitumor potential?
- Methodological Answer : Standardized protocols include:
- Cell Viability Assays : MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, A549) with IC determination (48–72 hours exposure).
- Apoptosis Detection : Annexin V/PI staining followed by flow cytometry.
- Mechanistic Studies : Western blotting for caspase-3/9 activation and Bcl-2/Bax ratio analysis.
- Controls : Use cisplatin or doxorubicin as positive controls; DMSO as vehicle control .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported biological activities of benzofuran derivatives?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) across labs.
- Structural Impurities : Re-synthesize compounds under rigorously controlled conditions and re-test.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets; report p-values <0.05 as significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
